Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate
Overview
Description
Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate is a useful research compound. Its molecular formula is C9H9NO6 and its molecular weight is 227.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Compound Derivation in Marine Fungi
A compound structurally related to Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate, namely methyl 3-chloro-6-hydroxy-2-(4-hydroxy-2-methoxy-6-methylphenoxy)-4-methoxybenzoate, was identified in a marine endophytic fungus, Nigrospora sp. This compound, along with others, showed moderate antitumor and antimicrobial activity (Xia et al., 2011).
Hydrolysis Studies
Hydrolysis of 2-methoxy-1-methylbenzimidazole and its 5-nitro-derivative, closely related to this compound, has been investigated. The study explored several reaction paths varying with medium acidity (Dembech et al., 1973).
Photostabilizer Study
This compound's related compound, methyl 2-methoxybenzoate, was studied for its role in generating and quenching singlet molecular oxygen, a critical aspect in photostabilization (Soltermann et al., 1995).
Synthesis of Derivatives
Research into the synthesis of novel compounds, such as 1-methoxy-3-dimethylamino-5-nitronaphthalene, derived from similar compounds, highlights the versatility of this compound in organic synthesis (Wong et al., 2002).
Antimicrobial Ligands Synthesis
The synthesis of imino-4-methoxyphenol thiazole derived Schiff base ligands, which include derivatives of this compound, demonstrated moderate antibacterial and antifungal activities (Vinusha et al., 2015).
Cytotoxic Activity Research
Investigation into derivatives of this compound showcased their potential in cytotoxic activity against certain cancer cell lines, indicating their importance in medicinal chemistry (Jasztold-Howorko et al., 2005).
Synthesis Methodology Enhancement
Enhancements in the synthesis methodologies of related compounds, such as 2-methyl-4-nitrobenzimidazoles, contribute to the understanding of more efficient production processes for compounds like this compound (Tian & Grivas, 1992).
Intermediate in Cardiotonic Drug Synthesis
This compound-related compounds have been used as intermediates in the synthesis of cardiotonic drugs like Sulmazole and Isomazole, indicating their significance in pharmaceutical applications (Lomov, 2019).
Properties
IUPAC Name |
methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6/c1-15-8-4-6(10(13)14)5(3-7(8)11)9(12)16-2/h3-4,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUUVVYMPUDTGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694261 | |
Record name | Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215659-03-3 | |
Record name | Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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